MK-0812 Succinate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

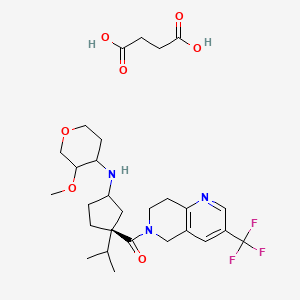

C28H40F3N3O7 |

|---|---|

分子量 |

587.6 g/mol |

IUPAC名 |

butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |

InChI |

InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18?,20?,21?,23-;/m0./s1 |

InChIキー |

WPPJJJUIDYHHSM-NATDTKDYSA-N |

異性体SMILES |

CC(C)[C@@]1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O |

正規SMILES |

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

MK-0812 Succinate: A Technical Whitepaper on its Mechanism of Action as a CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0812 succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory cascade, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. By competitively inhibiting the binding of CCL2 to CCR2, MK-0812 effectively blocks the downstream signaling pathways that lead to monocyte chemotaxis and activation. Preclinical studies have demonstrated the efficacy of MK-0812 in reducing inflammatory cell infiltration in various models. While the compound has advanced to Phase II clinical trials for inflammatory conditions such as rheumatoid arthritis and multiple sclerosis, detailed results from these studies are not extensively available in the public domain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Introduction to CCR2 and its Role in Inflammation

The chemokine receptor CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, dendritic cells, and a subset of T lymphocytes. Its cognate ligand, CCL2, is a potent chemoattractant produced by a variety of cell types, including endothelial cells, fibroblasts, and smooth muscle cells, in response to inflammatory stimuli. The CCL2/CCR2 signaling axis plays a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases by orchestrating the migration of monocytes from the bloodstream into tissues. Once in the tissues, these monocytes differentiate into macrophages, which can contribute to tissue damage and perpetuation of the inflammatory response. Consequently, the inhibition of this pathway with a CCR2 antagonist like MK-0812 represents a promising therapeutic strategy for a range of inflammatory disorders.

Mechanism of Action of this compound

MK-0812 is a potent and selective antagonist of CCR2, exhibiting low nanomolar affinity for the receptor.[1] It functions by binding to CCR2 and preventing the interaction of its natural ligand, CCL2. This blockade of the ligand-receptor interaction inhibits the subsequent intracellular signaling cascade, thereby neutralizing the biological effects of CCL2.

Downstream Signaling Pathways

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling pathways. MK-0812 prevents these downstream events.

Pharmacodynamic Effects

-

Inhibition of Monocyte Chemotaxis: By blocking CCR2, MK-0812 directly inhibits the migration of monocytes towards a CCL2 gradient.

-

Reduction of Inflammatory Monocyte Infiltration: In vivo, administration of MK-0812 has been shown to reduce the frequency of Ly6G-Ly6Chi monocytes in the peripheral blood.[2]

-

Elevation of Plasma CCL2: Treatment with MK-0812 leads to a dose-dependent increase in circulating levels of the CCR2 ligand, CCL2.[2][3] This is thought to be due to the blockade of CCR2-mediated internalization and clearance of CCL2.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of MK-0812

| Assay Type | Cell Line/System | Species | IC50 (nM) | Reference |

| MCP-1 Mediated Response | Not Specified | Not Specified | 3.2 | [1] |

| 125I-MCP-1 Binding | Isolated Monocytes | Not Specified | 4.5 | [1] |

| Monocyte Shape Change | Rhesus Whole Blood | Rhesus Monkey | 8 | [1] |

| 125I-rhCCL2 Binding | Ba/F3 cells with mouse CCR2 | Mouse | ~5 | [4] |

| Chemotaxis | WeHi-274.1 cells | Mouse | 5 | [4] |

Table 2: In Vivo Activity of MK-0812

| Animal Model | Dosage | Effect | Reference |

| Not Specified | 30 mg/kg, p.o. | Reduces the frequency of Ly6G-Ly6Chi monocytes in peripheral blood. | [2] |

| Not Specified | Dose-dependent | Reduction in circulating Ly6Chi monocytes and elevation in CCL2. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

CCR2 Radioligand Binding Assay

This assay measures the ability of MK-0812 to compete with a radiolabeled ligand for binding to CCR2.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1 or HEK293-CCR2).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, radiolabeled CCL2 (e.g., 125I-CCL2) at a fixed concentration, and serial dilutions of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled CCL2).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate membrane-bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Allow the filters to dry, and measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of MK-0812.

-

Determine the IC50 value (the concentration of MK-0812 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Monocyte Chemotaxis Assay

This functional assay assesses the ability of MK-0812 to inhibit the migration of monocytes towards a CCL2 gradient.

Methodology:

-

Cell Preparation:

-

Use a monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.

-

Wash and resuspend the cells in a serum-free or low-serum medium.

-

-

Chemotaxis Assay Setup:

-

Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells (e.g., Transwell®).

-

Add medium containing CCL2 to the lower wells.

-

Add medium without CCL2 to control wells.

-

In separate tubes, pre-incubate the monocytes with various concentrations of this compound or vehicle control.

-

Add the pre-incubated cell suspension to the upper wells.

-

-

Incubation and Quantification:

-

Incubate the chamber at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the migrated cells by counting under a microscope or by using a fluorescent dye and a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of MK-0812 compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of MK-0812.

-

Determine the IC50 value using non-linear regression analysis.

-

Flow Cytometry Analysis of Monocyte Subsets

This protocol is for the immunophenotyping of peripheral blood monocytes to assess the in vivo effects of MK-0812.

Methodology:

-

Blood Collection and Staining:

-

Collect whole blood from treated and control animals into tubes containing an anticoagulant (e.g., EDTA).

-

Aliquot the blood into flow cytometry tubes.

-

Add a cocktail of fluorescently labeled antibodies to identify monocyte subsets (e.g., anti-CD14, anti-CD16 for human; anti-Ly6C, anti-Ly6G for mouse) and a CCR2 antibody.

-

Incubate the samples in the dark at room temperature.

-

-

Red Blood Cell Lysis and Fixation:

-

Add a red blood cell lysis buffer to each tube and incubate.

-

Centrifuge the samples to pellet the white blood cells.

-

Wash the cells with a suitable buffer (e.g., PBS with BSA).

-

Fix the cells with a fixation buffer (e.g., paraformaldehyde).

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Use appropriate software to gate on the monocyte population based on forward and side scatter characteristics and specific markers.

-

Quantify the frequency of different monocyte subsets (e.g., classical, intermediate, non-classical) and the expression level of CCR2.

-

Preclinical and Clinical Development

This compound has been evaluated in various preclinical models of inflammatory diseases, demonstrating its potential to reduce monocyte infiltration and subsequent inflammation. These promising preclinical results led to its advancement into clinical development.

MK-0812 has completed Phase II clinical trials for the treatment of rheumatoid arthritis and relapsing-remitting multiple sclerosis.[5] However, one report indicates that in the Phase II trial for multiple sclerosis, MK-0812 did not show a significant improvement compared to placebo.[6] Detailed data and the current development status of this compound are not widely available in the public literature. Further investigation into the outcomes of these trials is necessary to fully understand the therapeutic potential and limitations of this compound.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist that effectively blocks the CCL2/CCR2 signaling axis, a critical pathway in the recruitment of inflammatory monocytes. Its mechanism of action is supported by robust in vitro and in vivo preclinical data. While the compound has been investigated in Phase II clinical trials for major inflammatory diseases, the publicly available information on its clinical efficacy and safety is limited. This technical guide provides a foundational understanding of the core mechanism of action of this compound for researchers and drug development professionals interested in the therapeutic targeting of the CCR2 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MK-0812 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. The role of chemokines and chemokine receptors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

MK-0812 Succinate: A Technical Guide to its Role in CCR2 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's role as a CCR2 antagonist.

Mechanism of Action: CCR2 Antagonism

This compound functions as a non-competitive antagonist of CCR2. It binds to the receptor, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling cascades that are normally initiated by the binding of CCL2. This blockade effectively inhibits the chemotactic response of CCR2-expressing cells, primarily monocytes, to the CCL2 gradient, thereby reducing their recruitment to inflamed tissues.

CCR2 Signaling Pathway and Inhibition by this compound

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events. This process begins with the activation of associated heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately results in increased intracellular calcium levels, activation of protein kinase C (PKC), and the initiation of signaling cascades involving mitogen-activated protein kinases (MAPKs) such as ERK1/2. These events are crucial for orchestrating the cellular machinery required for directed cell movement, or chemotaxis.

This compound, by binding to CCR2, prevents this entire signaling cascade from being initiated by CCL2.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of MK-0812

| Assay Type | Description | Cell Line/System | IC50 (nM) |

| MCP-1 Mediated Response | Inhibition of monocyte shape change in response to MCP-1. | Isolated human monocytes | 3.2 |

| Radioligand Binding Assay | Inhibition of 125I-MCP-1 binding to CCR2. | Isolated human monocytes | 4.5 |

| Whole Blood Assay | Inhibition of MCP-1 induced monocyte shape change in whole blood. | Rhesus monkey whole blood | 8.0 |

Table 2: In Vivo Pharmacodynamics of MK-0812

| Species | Dose | Route of Administration | Effect |

| Mouse | 30 mg/kg | Oral | Reduction in the frequency of Ly6G-Ly6Chi monocytes in peripheral blood. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (IC50) of this compound for the CCR2 receptor.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes.

-

Radioligand: 125I-labeled human MCP-1 (CCL2).

-

Test Compound: this compound.

-

Assay Buffer: Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Plate: 96-well glass fiber filter plates.

-

Scintillation Counter.

Procedure:

-

Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1-2 x 106 cells/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

25 µL of assay buffer (for total binding).

-

25 µL of a high concentration of unlabeled CCL2 (for non-specific binding).

-

25 µL of serially diluted this compound.

-

50 µL of 125I-MCP-1 at a final concentration of ~50 pM.

-

100 µL of the cell suspension.

-

-

Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of the assay plate through the pre-wetted filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To evaluate the functional antagonism of this compound on CCL2-induced monocyte chemotaxis.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes.

-

Chemoattractant: Recombinant human CCL2 (MCP-1).

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Chemotaxis Chamber: 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

-

Detection Reagent: Calcein-AM or similar fluorescent dye.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Labeling: Incubate cells with Calcein-AM for 30 minutes at 37°C. Wash and resuspend in assay medium to a concentration of 1-2 x 106 cells/mL.

-

Compound Pre-incubation: In a separate plate, incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup:

-

Add assay medium containing CCL2 (at its EC50 concentration) to the lower wells of the chemotaxis plate.

-

For the negative control, add assay medium without CCL2.

-

Place the membrane insert into the wells.

-

Add 50 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migrated Cells: Carefully remove the non-migrated cells from the top of the membrane. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Clinical Development

This compound has been investigated in Phase 2 clinical trials for the treatment of autoimmune diseases.

-

NCT00239655: A study in patients with Relapsing-Remitting Multiple Sclerosis.

-

NCT00542022: A study in patients with Rheumatoid Arthritis.

Note: The detailed results, including safety and efficacy data, from these clinical trials are not publicly available at this time.

Conclusion

This compound is a potent and selective CCR2 antagonist that effectively blocks the CCL2-mediated signaling pathway, leading to the inhibition of monocyte chemotaxis. Preclinical data demonstrate its in vitro and in vivo activity. While the compound has advanced to Phase 2 clinical trials, the outcomes of these studies have not been widely disseminated in the public domain. Further research and data disclosure are necessary to fully elucidate the therapeutic potential of this compound in inflammatory and autoimmune diseases.

An In-depth Technical Guide to MK-0812 Succinate and the CCL2/CCR2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis in the orchestration of monocytic and macrophagic immune responses. This pathway is integral to the pathogenesis of numerous inflammatory and fibrotic diseases. Consequently, the development of CCR2 antagonists has been a significant focus of pharmaceutical research. This technical guide provides a comprehensive overview of MK-0812 Succinate, a potent and selective CCR2 antagonist. It delves into the core of the CCL2/CCR2 signaling pathway, presents quantitative data on MK-0812's activity, details relevant experimental protocols for the evaluation of CCR2 antagonists, and provides visual representations of the key pathways and experimental workflows.

The CCL2/CCR2 Signaling Pathway

The CCL2/CCR2 signaling axis is a pivotal component of the inflammatory cascade, primarily governing the migration of monocytes from the bone marrow to sites of inflammation.[1][2][3] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a chemokine secreted by various cell types, including endothelial cells, smooth muscle cells, and fibroblasts, in response to pro-inflammatory stimuli such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and transforming growth factor-beta (TGF-β).[1][2][3]

CCR2, a G protein-coupled receptor (GPCR), is predominantly expressed on the surface of monocytes, macrophages, memory T lymphocytes, and natural killer (NK) cells.[1] The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins.[1][4] This event triggers a cascade of downstream signaling pathways, including:

-

Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway: This pathway is crucial for cytokine production and cell differentiation.[1][4][5]

-

Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway: This pathway is involved in cell survival, growth, and proliferation.[1][4][5]

-

Mitogen-activated protein kinase (MAPK) pathway (including p38 and ERK): This pathway plays a role in inflammation, apoptosis, and cell migration.[1][2][4][5]

The activation of these pathways culminates in the regulation of transcription factors and genes that govern a wide array of cellular processes, including cytokine production, cell survival, proliferation, migration, and apoptosis.[1][2][4][5] Dysregulation of the CCL2/CCR2 axis has been implicated in a variety of pathological conditions, including atherosclerosis, rheumatoid arthritis, diabetic nephropathy, and cancer.[1][5][6]

This compound: A Potent CCR2 Antagonist

This compound is a potent and selective, small-molecule antagonist of the CCR2 receptor.[7][8] Its mechanism of action involves binding to CCR2 with high affinity, thereby preventing the binding of its ligand, CCL2.[7][8] This blockade inhibits the downstream signaling cascades that are normally initiated by CCL2-CCR2 interaction, ultimately leading to a reduction in monocyte and macrophage recruitment to inflammatory sites.[9]

Quantitative Data

The following table summarizes the available quantitative data for MK-0812, demonstrating its potency and activity across different assays.

| Parameter | Species/System | Value | Reference |

| IC50 (125I-MCP-1 Binding) | Isolated Human Monocytes | 4.5 nM | [8] |

| IC50 (MCP-1 Mediated Response) | Human Monocytes | 3.2 nM | [8] |

| IC50 (Whole Blood Assay) | Rhesus Monkey | 8 nM | [8] |

| IC50 (Chemotaxis Inhibition) | Mouse WeHi-274.1 cells | 5 nM | [10] |

Experimental Protocols

The evaluation of CCR2 antagonists like MK-0812 involves a variety of in vitro and in vivo assays designed to assess their binding affinity, functional antagonism, and efficacy in disease models. Below are detailed methodologies for key experiments.

CCR2 Radioligand Binding Assay

This assay determines the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of a test compound for CCR2 binding.

Materials:

-

Cells: Murine Ba/F3 cells transfected with mouse CCR2 or a murine monocyte cell line endogenously expressing CCR2 (e.g., WEHI-274.1).[10][11]

-

Radioligand: 125I-labeled murine or human CCL2 (125I-mCCL2 or 125I-hCCL2).[10][11]

-

Test Compound: this compound or other CCR2 antagonists.

-

Assay Buffer: RPMI 1640 with 1% BSA.[11]

-

Wash Buffer: Cold PBS.[11]

-

Filtration Plate: 96-well filter plate.[11]

-

Scintillation Counter.

Procedure:

-

Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest and resuspend the cells in assay buffer to a concentration of 1 x 106 cells/mL.[11]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

25 µL of assay buffer (for total binding).

-

25 µL of 1 µM unlabeled CCL2 (for non-specific binding).

-

25 µL of serially diluted test compound.

-

50 µL of 125I-CCL2 at a final concentration of ~50 pM.

-

100 µL of the cell suspension.[11]

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[11]

-

Filtration and Washing: Transfer the contents of the plate to a filter plate and wash the cells with cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Objective: To determine the functional potency of a CCR2 antagonist in blocking cell migration.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).[11]

-

Chemoattractant: Recombinant human CCL2 (hCCL2).[11]

-

Test Compound: this compound or other CCR2 antagonists.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Transwell Inserts: 24-well plate with inserts having a 5 µm pore size.[12]

-

Fluorescence Plate Reader.

-

Cell Lysis Buffer with a fluorescent dye (e.g., CyQuant). [11]

Procedure:

-

Cell Preparation: Culture cells and resuspend them in assay medium at a concentration of 2 x 106 cells/mL.[11]

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[11]

-

Assay Setup:

-

Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.[11]

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.[11]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[11]

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Add 60 µL of a cell lysis buffer containing a fluorescent dye to the lower wells and incubate as per the manufacturer's instructions.[11]

-

Measure the fluorescence in each well using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

In Vivo Monocyte Mobilization Assay

This assay evaluates the effect of a CCR2 antagonist on the number of circulating monocytes in a living organism.

Objective: To assess the in vivo pharmacodynamic effect of a CCR2 antagonist.

Materials:

-

Animals: Female BALB/c mice (8-10 weeks of age).[8]

-

Test Compound: MK-0812.

-

Vehicle: 0.4% Methylcellulose (MC) solution.[8]

-

Flow Cytometer.

-

Antibodies: Fluorescently labeled antibodies against CD11b, Ly6G, and Ly6C.[8]

Procedure:

-

Compound Administration: Administer MK-0812 (e.g., 30 mg/kg) or vehicle by oral gavage (p.o.).[8]

-

Blood Collection: Two hours after administration, collect peripheral blood from the animals.

-

Cell Staining:

-

Lyse red blood cells.

-

Stain the remaining cells with fluorescently labeled antibodies against CD11b, Ly6G, and Ly6C to identify monocyte and neutrophil populations.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the frequency of CD11b+Ly6G-Ly6Chi monocytes and CD11b+Ly6G+Ly6C+ neutrophils.[8]

-

Data Analysis: Compare the frequency of circulating monocytes in the MK-0812 treated group to the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist that serves as a valuable tool for investigating the role of the CCL2/CCR2 signaling pathway in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of inflammation and immunology. Further investigation into the therapeutic potential of CCR2 antagonists like MK-0812 is warranted for a range of inflammatory and fibrotic conditions. The continued development and optimization of assays to evaluate these compounds will be crucial for their successful translation into clinical practice.

References

- 1. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of MK-0812 Succinate

Audience: Researchers, scientists, and drug development professionals.

Core Compound Summary

MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] By targeting CCR2, MK-0812 effectively blocks the downstream signaling pathways initiated by the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2).[1][4] This inhibitory action disrupts the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathophysiology of various inflammatory and autoimmune diseases.[5][6] Preclinical studies have demonstrated its ability to modulate immune cell trafficking, and it has been investigated in clinical trials for conditions such as relapsing-remitting multiple sclerosis.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of MK-0812.

Table 1: In Vitro Activity of MK-0812

| Parameter | Assay Description | Cell Type/System | Value (nM) | Reference(s) |

| IC50 | Inhibition of MCP-1 mediated response | Not specified | 3.2 | [1][3][5] |

| IC50 | Inhibition of 125I-MCP-1 binding | Isolated human monocytes | 4.5 | [1][3][5] |

| IC50 | Inhibition of CCL2-mediated chemotaxis | WeHi-274.1 cells | 5 | [6] |

| IC50 | Whole blood assay (inhibition of MCP-1 induced monocyte shape change) | Human whole blood | 8 | [3][5] |

Table 2: In Vivo Effects of MK-0812

| Species | Dosing | Effect | Reference(s) |

| Mouse | 30 mg/kg, p.o. | Reduction in the frequency of Ly6G-Ly6Chi monocytes in peripheral blood. | [1][5][7] |

| Mouse | Dose-dependent | Reduction in circulating Ly6Chi monocytes and elevation in the CCR2 ligand CCL2. | [1][5][7] |

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or membranes from Ba/F3 cells transfected with mouse CCR2.[6][8]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2) or 125I-rhCCL2.[6][8]

-

Test Compound: MK-0812.

-

Assay Buffer: RPMI 1640 with 1% BSA.[8]

-

Wash Buffer: Cold PBS.[8]

-

Filtration Plate: 96-well filter plate.[8]

-

Scintillation Counter. [8]

Procedure:

-

Cell/Membrane Preparation: Culture and harvest WEHI-274.1 cells or prepare membranes from transfected Ba/F3 cells. Resuspend in assay buffer to a concentration of 1 x 106 cells/mL.[8]

-

Assay Setup (in a 96-well plate, in triplicate):

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[8]

-

Filtration and Washing: Transfer the contents to a filtration plate and wash three times with cold wash buffer to separate bound from free radioligand.[8]

-

Quantification: Allow the filters to dry, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of MK-0812 by fitting the data to a sigmoidal dose-response curve.

Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol describes an in vitro functional assay to evaluate the ability of MK-0812 to inhibit the migration of monocytes towards a chemoattractant.

Materials:

-

Cells: Primary human monocytes (CD14+) isolated from peripheral blood mononuclear cells (PBMCs) or a monocyte-like cell line (e.g., THP-1).[7][9]

-

Test Compound: MK-0812.

-

Assay Medium: Serum-free medium (e.g., RPMI 1640 with 0.5% BSA).[7][9]

-

Transwell Inserts: 5.0 µm pore size for a 24-well or 96-well plate.[7]

-

Detection Reagent: Calcein-AM or a luminescence-based ATP detection reagent (e.g., CellTiter-Glo®).[7]

-

Plate Reader: Fluorescence or luminescence plate reader.[7]

Procedure:

-

Cell Preparation: Isolate primary human monocytes or culture the cell line. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.[7]

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of MK-0812 for 30 minutes at 37°C.[8]

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[7][8]

-

Quantification of Migrated Cells:

-

Data Analysis: Determine the IC50 value for MK-0812 by plotting the inhibition of cell migration against the compound concentration.

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process begins with the activation of associated G proteins, leading to the activation of multiple downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and differentiation. MK-0812 acts as an antagonist, blocking the initial binding of CCL2 to CCR2, thereby inhibiting all subsequent downstream signaling.[2][4][11][12]

Experimental Workflow for Monocyte Chemotaxis Assay

The following diagram illustrates the key steps in performing a monocyte chemotaxis assay to evaluate the inhibitory effect of MK-0812. The workflow begins with the isolation of monocytes, followed by pre-incubation with the compound, and then the assessment of migration towards a chemoattractant in a Transwell system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MK-0812 | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. benchchem.com [benchchem.com]

- 9. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages | PLOS One [journals.plos.org]

- 10. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCR2 chemokine receptors enhance growth and cell cycle progression of breast cancer cells through SRC and PKC activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

initial studies and discovery of MK-0812 Succinate

An In-depth Technical Guide to the Initial Studies and Discovery of MK-0812 Succinate

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Developed initially by Merck, MK-0812 targets the crucial signaling axis of chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2.[3][4] This pathway is a key regulator of monocyte and macrophage trafficking to sites of inflammation. Consequently, CCR2 antagonists like MK-0812 have been investigated as potential therapeutic agents for a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[4][5][6] This guide provides a detailed overview of the foundational preclinical studies that characterized the discovery and initial development of MK-0812.

Discovery and Initial Characterization

MK-0812 was identified as a potent and selective antagonist of CCR2 with a high affinity in the low nanomolar range.[1] It belongs to the naphthyridine class of organic compounds.[7] Initial in vitro studies demonstrated its ability to effectively block the binding of CCL2 to CCR2 and inhibit the subsequent downstream signaling and cellular responses, such as monocyte chemotaxis.[1][8]

Mechanism of Action

The primary mechanism of action of MK-0812 is the competitive antagonism of the CCR2 receptor. By binding to CCR2, MK-0812 prevents the interaction of the endogenous ligand CCL2. This blockade inhibits the intracellular signaling cascade that leads to monocyte activation and directed migration towards CCL2 gradients, which are often upregulated at sites of inflammation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro and in vivo studies of MK-0812.

Table 1: In Vitro Activity of MK-0812

| Assay | Cell/System | Parameter | Value (nM) | Reference |

| MCP-1 Mediated Response | IC50 | 3.2 | [1] | |

| 125I-MCP-1 Binding Inhibition | Isolated Monocytes | IC50 | 4.5 | [1] |

| MCP-1 Induced Monocyte Shape Change | Human Whole Blood | IC50 | 8 | [1] |

| WeHi-274.1 Cell Chemotaxis Inhibition | WeHi-274.1 Cells | IC50 | 5 | [8] |

Table 2: In Vivo Pharmacodynamic Effects of MK-0812 in Mice

| Dose | Route of Administration | Effect | Reference |

| 30 mg/kg | Oral (p.o.) | Reduction in circulating Ly6G-Ly6Chi monocytes | [1] |

| Dose-dependent | Not specified | Reduction in circulating Ly6Chi monocytes and elevation of plasma CCL2 | [1][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of MK-0812 are provided below.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of MK-0812 to the CCR2 receptor.

-

Method: Membranes from Ba/F3 cells transfected with mouse CCR2 were used. The assay measured the ability of varying concentrations of MK-0812 to inhibit the binding of the radiolabeled ligand 125I-rhCCL2 to these membranes.[8]

Monocyte Shape Change Assay

-

Objective: To assess the functional antagonism of MK-0812 on CCL2-induced monocyte activation in a whole blood matrix.

-

Method:

-

Human whole blood was collected in EDTA tubes.

-

Aliquots of blood (200 µL) were pre-incubated with MK-0812 for 30 minutes at room temperature.

-

FITC-conjugated anti-CD14 antibody and CCL2 (or buffer) were added to the samples.

-

The mixture was incubated for 10 minutes at 37°C and then immediately placed on ice.

-

The reaction was stopped and cells were lightly fixed with an ice-cold fixative solution.

-

After red blood cell lysis, samples were analyzed by flow cytometry for forward scatter measurements to determine changes in monocyte shape.[1]

-

In Vitro Chemotaxis Assay

-

Objective: To evaluate the inhibitory effect of MK-0812 on CCL2-mediated cell migration.

-

Method: The inhibition of WeHi-274.1 cell chemotaxis was tested with various concentrations of MK-0812 in the presence of a CCL2 gradient. The area under the curve from the chemotaxis data was calculated and plotted against the concentration of MK-0812 to determine the IC50.[8]

In Vivo Mouse Pharmacodynamic Study

-

Objective: To determine the effect of MK-0812 on circulating monocyte populations in vivo.

-

Method:

-

Female BALB/c mice (8-10 weeks old) were used.

-

MK-0812 was administered at a dose of 30 mg/kg by oral gavage.

-

Two hours post-administration, peripheral blood was collected.

-

The frequency of CD11b+Ly6G-Ly6Chi monocytes and CD11b+Ly6G+Ly6C+ neutrophils was determined by flow cytometry.[1]

-

Visualizations

Signaling Pathway Diagram

Caption: CCL2/CCR2 signaling pathway and the inhibitory action of MK-0812.

Experimental Workflow: In Vitro Chemotaxis Assay

Caption: Workflow for an in vitro chemotaxis assay to evaluate MK-0812.

Experimental Workflow: In Vivo Mouse Study

Caption: Workflow for an in vivo mouse study on circulating monocytes.

Preclinical and Clinical Studies

Preclinical studies in various animal models of inflammatory diseases demonstrated the potential of targeting the CCL2/CCR2 axis. A meta-analysis of preclinical studies on atherosclerosis showed that pharmacological inhibition of CCL2 or CCR2 can reduce atherosclerotic lesion size and macrophage accumulation within plaques.[5][6][10][11] MK-0812 has also been evaluated in clinical trials for conditions such as relapsing-remitting multiple sclerosis.[7] However, the development of MK-0812 was ultimately discontinued.[3]

Conclusion

The initial studies of MK-0812 successfully characterized it as a potent and selective CCR2 antagonist with clear in vitro and in vivo pharmacodynamic effects. The compound demonstrated the ability to block the CCL2/CCR2 signaling pathway, inhibit monocyte chemotaxis, and reduce the number of circulating inflammatory monocytes. These foundational studies provided a strong rationale for its further investigation in inflammatory and autoimmune diseases. While its clinical development was not pursued to completion, the data generated from the initial research on MK-0812 have contributed significantly to the understanding of the role of the CCL2/CCR2 axis in disease and the potential for its therapeutic modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MK-0812 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Targeting of the CCL2/CCR2 Axis for Atheroprotection: A Meta-Analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

MK-0812 Succinate: A Deep Dive into its Immunomodulatory Role through CCR2 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0812 succinate, a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2), stands as a significant investigational compound in the modulation of immune responses. This technical guide delves into the core mechanisms by which this compound exerts its effects, primarily through the disruption of the CCL2/CCR2 signaling axis. This pathway is a critical driver of monocyte and macrophage recruitment to sites of inflammation, and its inhibition has profound implications for a spectrum of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways affected by this compound, offering a vital resource for researchers in the field of immunology and drug development.

Introduction: The CCL2/CCR2 Axis - A Key Inflammatory Pathway

The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are central players in the orchestration of inflammatory responses. This axis is primarily responsible for the egress of monocytes from the bone marrow and their subsequent recruitment to tissues, where they differentiate into macrophages and dendritic cells.[1][2] In pathological conditions, this influx of myeloid cells can exacerbate inflammation and contribute to tissue damage. Consequently, the development of CCR2 antagonists like this compound represents a promising therapeutic strategy for a variety of diseases with an inflammatory component.

This compound: Mechanism of Action

This compound functions as a competitive antagonist of CCR2, effectively blocking the binding of its primary ligand, CCL2. This inhibition prevents the conformational changes in the CCR2 receptor that are necessary to initiate downstream signaling cascades. The result is a disruption of the chemotactic gradient that guides CCR2-expressing cells, leading to a reduction in their infiltration into inflamed tissues.[3] Notably, some research suggests that MK-0812 may also exhibit antagonistic activity at the CCR5 receptor, making it a dual CCR2/CCR5 antagonist. This dual activity could have broader implications for its immunomodulatory effects, as CCR5 is also involved in the trafficking of various immune cells, including T cells.

Signaling Pathways Modulated by this compound

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. MK-0812, by blocking this initial interaction, prevents the activation of these pathways.

References

- 1. Protective role of the inflammatory CCR2/CCL2 chemokine pathway through recruitment of type 1 cytotoxic γδ T lymphocytes to tumor beds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCR2 Regulates the Immune Response by Modulating the Interconversion and Function of Effector and Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Succinate Component of MK-0812 Succinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1] It has been investigated for its therapeutic potential in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This technical guide focuses on the succinate component of the MK-0812 succinate salt form, providing insights into its role in the formulation, alongside a comprehensive overview of the active pharmaceutical ingredient's mechanism of action, relevant experimental protocols, and available data.

The Role and Physicochemical Properties of the Succinate Component

In pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical step. For MK-0812, the succinate salt was selected. Succinic acid is a dicarboxylic acid that is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration. Its primary roles in pharmaceutical formulations include:

-

Improving Solubility and Dissolution Rate: Weakly basic drugs often have poor aqueous solubility. Forming a salt with an acid, such as succinic acid, can significantly enhance the solubility and dissolution rate, which in turn can improve the drug's bioavailability.

-

Enhancing Stability: The succinate salt form can provide a more stable crystalline structure compared to the free base, protecting the active pharmaceutical ingredient (API) from degradation and extending its shelf life.

-

pH Modification and Buffering: Succinic acid can act as a pH modifier or a buffering agent within the formulation microenvironment, which can be crucial for drug stability and absorption.

While specific data on the salt screening and selection for this compound are not publicly available, the use of succinate as a counter-ion is a well-established strategy in the pharmaceutical industry to optimize the physicochemical properties of a drug substance.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₄₀F₃N₃O₇ |

| Molecular Weight | 587.63 g/mol |

Mechanism of Action of MK-0812

MK-0812 exerts its pharmacological effect by antagonizing the CCR2 receptor. CCR2 is primarily expressed on monocytes, macrophages, and dendritic cells. Its main ligand is the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). The binding of CCL2 to CCR2 triggers a signaling cascade that is crucial for the migration of these immune cells from the bone marrow and bloodstream into tissues, a key process in inflammatory responses.

By competitively inhibiting the binding of CCL2 to CCR2, MK-0812 effectively blocks the downstream signaling pathways, thereby inhibiting monocyte chemotaxis and recruitment to sites of inflammation.

Quantitative In Vitro Data for MK-0812

| Assay | Description | IC₅₀ (nM) |

| MCP-1 Mediated Response | Inhibition of all MCP-1 mediated responses in a concentration-dependent manner. | 3.2 |

| ¹²⁵I-MCP-1 Binding | Inhibition of radiolabeled MCP-1 binding to isolated monocytes. | 4.5 |

| Monocyte Shape Change | Inhibition of MCP-1 induced monocyte shape change in rhesus whole blood. | 8 |

Signaling Pathways

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. MK-0812 blocks the initiation of this cascade. Key downstream pathways include the JAK-STAT and p38 MAPK pathways, which are critical for mediating the inflammatory response.

Caption: Simplified CCR2 signaling pathway blocked by MK-0812.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of MK-0812 are crucial for understanding its pharmacological profile. Below are representative protocols based on published methodologies.

Monocyte Chemotaxis Assay

This assay evaluates the ability of MK-0812 to inhibit the migration of monocytes towards a chemoattractant, typically CCL2.

Caption: Workflow for a monocyte chemotaxis assay.

Detailed Methodology:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human or rhesus macaque blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14+ magnetic bead selection.

-

Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size).

-

Chemoattractant: Add assay medium (e.g., RPMI 1640 with 0.5% BSA) containing a predetermined optimal concentration of recombinant human CCL2 (e.g., 10-50 ng/mL) to the lower wells.

-

Compound Incubation: Resuspend isolated monocytes in assay medium. Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes at room temperature.

-

Migration: Add the pre-incubated monocyte suspension to the upper wells of the chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 60-120 minutes.

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the membrane (e.g., with Diff-Quik). Count the number of migrated cells on the underside of the membrane in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using flow cytometry.

-

Data Analysis: Plot the percentage of inhibition of migration against the concentration of MK-0812 to determine the IC₅₀ value.

Flow Cytometry Analysis of Monocyte Populations in Mice

This protocol is used to assess the in vivo effect of MK-0812 on circulating monocyte populations in a mouse model.

Detailed Methodology:

-

Animal Dosing: Administer MK-0812 (e.g., 30 mg/kg) or vehicle control to female BALB/c mice via oral gavage.

-

Blood Collection: At a specified time point post-dosing (e.g., 2 hours), collect peripheral blood from the mice into EDTA-containing tubes.

-

Antibody Staining: In a 96-well plate, aliquot a small volume of whole blood. Add a cocktail of fluorescently-conjugated antibodies to identify specific leukocyte populations. A typical panel would include:

-

Anti-CD11b (e.g., conjugated to PE)

-

Anti-Ly6G (e.g., conjugated to APC)

-

Anti-Ly6C (e.g., conjugated to FITC)

-

-

Incubation: Incubate the blood with antibodies for 30 minutes at 4°C in the dark.

-

Red Blood Cell Lysis: Add a red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate for 10-15 minutes at room temperature.

-

Washing: Centrifuge the samples and wash the cell pellets with FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo) to gate on the leukocyte populations. Inflammatory monocytes are typically identified as CD11b⁺Ly6G⁻Ly6Cʰⁱ.

Preclinical and Clinical Data

Preclinical In Vivo Data

In a mouse model, oral administration of MK-0812 demonstrated a dose-dependent effect on circulating monocyte populations.

| Animal Model | Dosage | Effect |

| Female BALB/c Mice | 30 mg/kg (p.o.) | Reduction in the frequency of circulating Ly6G⁻Ly6Cʰⁱ monocytes. |

| No significant impact on circulating Ly6G⁺Ly6C⁺ neutrophil frequency. | ||

| Dose-dependent elevation in the plasma levels of the CCR2 ligand, CCL2. |

Clinical Trial Information

MK-0812 has been evaluated in Phase II clinical trials for relapsing-remitting multiple sclerosis and rheumatoid arthritis. However, the full results of these studies have not been widely published in peer-reviewed literature, a common outcome for trials that do not meet their primary efficacy endpoints. The information available from clinical trial registries is summarized below.

| Trial Identifier | Condition | Status | Summary of Available Information |

| NCT00239655 | Relapsing-Remitting Multiple Sclerosis | Completed | A study to assess the effects of MK-0812 on disease activity as measured by MRI. No published results with quantitative data are available.[2] |

| NCT00542022 | Rheumatoid Arthritis | Completed | A 12-week, double-blind, placebo-controlled study to assess the clinical efficacy, safety, and tolerability of MK-0812. No published results with quantitative data are available.[3] |

The lack of published positive efficacy data for these and other CCR2 antagonists in these specific indications has led to a general shift in focus for this class of molecules.

Conclusion

The succinate component of this compound is a critical excipient chosen to optimize the physicochemical properties of the active CCR2 antagonist, likely enhancing its solubility and stability. MK-0812 itself is a potent inhibitor of the CCL2-CCR2 axis, effectively blocking monocyte chemotaxis in preclinical models. While it entered clinical development for inflammatory diseases, the lack of published efficacy data from Phase II trials suggests that it did not demonstrate sufficient clinical benefit in the populations studied. This technical guide provides a consolidated overview of the available information on this compound, with a focus on the role of the succinate moiety and the experimental methodologies used to characterize the active drug substance.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with MK-0812 Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0812 succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key regulator of monocyte and macrophage trafficking in inflammatory diseases and cancer.[1][2] This document provides detailed application notes and experimental protocols for the in vivo use of this compound, including its mechanism of action, formulation, and administration in preclinical animal models. The provided information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

MK-0812 is a small molecule inhibitor that specifically targets CCR2, thereby blocking the binding of its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] The CCL2-CCR2 signaling axis is a critical pathway for the recruitment of monocytes from the bone marrow to sites of inflammation and tumors.[3][4][5][6] By inhibiting this pathway, MK-0812 reduces the infiltration of inflammatory monocytes and macrophages, which are key drivers of pathology in various diseases, including autoimmune disorders, fibrosis, and cancer.[2][7]

Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor, activates several downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[8][3][4][5][6] These pathways regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production. MK-0812, as a CCR2 antagonist, prevents the initiation of these downstream signals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: MK-0812 Succinate in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 Succinate is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[3][4] This signaling axis is implicated in a variety of inflammatory and fibrotic diseases, as well as in cancer metastasis, making CCR2 a significant therapeutic target.[1][5] This document provides detailed protocols for the dissolution of this compound and its application in a common cell culture assay.

Mechanism of Action

MK-0812 competitively binds to CCR2, a G protein-coupled receptor (GPCR), effectively blocking the downstream signaling cascade initiated by CCL2.[1][6] This inhibition prevents a conformational change in the receptor, thereby abrogating G-protein activation and subsequent intracellular signaling pathways such as the JAK/STAT, PI3K/Akt, and MAPK pathways.[1][7][8] The ultimate effect is the inhibition of cellular responses like chemotaxis, calcium mobilization, and cell proliferation.[1][5]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 587.63 g/mol | [6] |

| Formulation | C₂₈H₄₀F₃N₃O₇ | [6] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥98% | [1] |

| IC₅₀ (MCP-1 mediated response) | 3.2 nM | [1][9] |

| IC₅₀ (¹²⁵I-MCP-1 binding) | 4.5 nM | [1][9] |

| IC₅₀ (whole blood assay) | 8 nM | [1][9] |

| Solubility in DMSO | ≥ 32 mg/mL (≥ 54.46 mM) | [6] |

| Recommended Stock Solution Storage | -20°C for up to 1 month, or -80°C for up to 6 months | [6] |

| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (v/v) | [9][10] |

Experimental Protocols

Protocol 1: Dissolving this compound for In Vitro Cell Culture Assays

This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium appropriate for your cell line

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Procedure:

-

Prepare a High-Concentration Stock Solution:

-

Bring the this compound powder and DMSO to room temperature.

-

Aseptically weigh the desired amount of this compound powder.

-

To prepare a 10 mM stock solution, dissolve 5.88 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if precipitation is observed.[7]

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Preparing Working Solutions:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Prepare intermediate dilutions of the stock solution in DMSO if a wide range of concentrations is to be tested. This helps in minimizing pipetting errors.

-

Crucially, the final dilution to the desired experimental concentration should be made directly into the cell culture medium. This minimizes the risk of the compound precipitating out of solution.[11]

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[9][10] Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the inhibitor) in your experiments.

-

Protocol 2: Monocyte Chemotaxis Assay using a Boyden Chamber

This protocol provides a general method to assess the inhibitory effect of this compound on the migration of monocytes towards a chemoattractant like CCL2.

Materials:

-

Monocytic cell line (e.g., THP-1) or freshly isolated primary monocytes

-

This compound working solutions (prepared as in Protocol 1)

-

Recombinant human CCL2 (MCP-1)

-

Chemotaxis assay buffer (e.g., HBSS with 0.1% BSA)

-

Boyden chamber apparatus with inserts (e.g., 5 µm pore size)

-

Cell viability dye (e.g., Calcein-AM)

-

Fluorescence plate reader

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Culture monocytic cells to the mid-log phase of growth.

-

Harvest the cells and wash them with chemotaxis assay buffer.

-

Resuspend the cells in chemotaxis assay buffer at a density of 1 x 10⁶ cells/mL.

-

If using a fluorescent detection method, label the cells with a viability dye like Calcein-AM according to the manufacturer's instructions.

-

-

Assay Setup:

-

In the lower wells of the Boyden chamber, add the chemotaxis assay buffer containing either:

-

Vehicle control (DMSO)

-

CCL2 (chemoattractant)

-

CCL2 + varying concentrations of this compound (pre-incubate cells with the inhibitor for 30 minutes at 37°C before adding to the chamber)

-

-

Carefully place the inserts into the wells, ensuring no air bubbles are trapped.

-

Add the prepared cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate in a CO₂ incubator at 37°C for 2-4 hours to allow for cell migration. The optimal incubation time should be determined empirically for the specific cell type.

-

-

Detection and Data Analysis:

-

After incubation, carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber. For fluorescently labeled cells, this can be done by reading the fluorescence of the lower wells using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the CCL2-only control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Troubleshooting and Considerations

-

Compound Precipitation: If this compound precipitates upon dilution in aqueous media, try making intermediate dilutions in DMSO before the final dilution into the cell culture medium.[11] Ensure the final DMSO concentration remains low.

-

Solvent Toxicity: Always include a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent on cell viability and function.[9] If toxicity is observed, reduce the final DMSO concentration.

-

Cell Line Sensitivity: Different cell lines may have varying sensitivities to DMSO. It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerable concentration.[10]

-

Inhibitor Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions from a new aliquot for each experiment.[1]

By following these detailed protocols and considerations, researchers can effectively utilize this compound to investigate the role of the CCR2 signaling pathway in various biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. corning.com [corning.com]

- 4. lifetein.com [lifetein.com]

- 5. sartorius.com [sartorius.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]

Application Notes and Protocols for MK-0812 Succinate in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of MK-0812 Succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, in preclinical mouse models. The information compiled herein is intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of targeting the CCL2/CCR2 signaling axis.

Mechanism of Action

MK-0812 is a selective antagonist of the CCR2 receptor.[1] By binding to CCR2, it blocks the downstream signaling induced by its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] This inhibition prevents the recruitment of CCR2-expressing cells, predominantly monocytes and macrophages, to sites of inflammation. The CCL2/CCR2 axis is a key pathway in numerous inflammatory and fibrotic diseases, and its blockade has been shown to modulate immune responses and disease pathology.[2]

Data Presentation

Table 1: Recommended Dosage and Administration of this compound in Mice

| Parameter | Recommendation | Vehicle/Formulation Examples | Notes |

| Route of Administration | Oral (p.o.) gavage, Intravenous (i.v.) infusion | For Oral Gavage: - 0.4% Methylcellulose (MC) in water - 1% Hydroxypropyl methylcellulose (HPMC) in water - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral gavage is the most commonly cited route for preclinical efficacy studies. Continuous i.v. infusion can be used to maintain constant plasma levels.[1] |

| Dosage Range (Oral) | 0.1 - 30 mg/kg | - | Dose-dependent effects on circulating monocytes have been observed within this range. A common effective dose in disease models is 30 mg/kg. |

| Dosing Frequency | Once daily (suggested) | - | Dosing frequency should be optimized based on the specific disease model and pharmacokinetic profile of the compound. |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of MK-0812 in Mice (Oral Administration)

| Dose | Time Point | Plasma Concentration | Pharmacodynamic Effect | Mouse Strain |

| 10 mg/kg | 2, 4, 6, 24 hours | Time-dependent plasma concentrations observed. | Significant elevation of plasma CCL2 levels. | C57BL/6 |

| 30 mg/kg | 2 hours post-dose | - | Reduces the frequency of Ly6G-Ly6Chi monocytes in peripheral blood. | BALB/c |

| 0.1, 10, 30 mg/kg | 4 hours post-dose | Dose-dependent increase in plasma concentration. | Dose-dependent reduction in circulating Ly6Chi monocytes and elevation of plasma CCL2. | C57BL/6 |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol describes the preparation of a 10 mg/mL stock solution and a final dosing solution in a vehicle suitable for oral administration to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a 25 mg/mL stock solution in DMSO:

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]

-

-

Prepare the final dosing solution (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL):

-

This protocol is for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

To prepare 1 mL of the final dosing solution at a concentration of 2 mg/mL (for a 10 mg/kg dose):

-

In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix evenly.

-

Add 50 µL of Tween-80 and mix evenly.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Vortex the final solution thoroughly to ensure homogeneity.

-

-

-

Administration:

-

Administer the prepared solution to mice via oral gavage using an appropriate gauge feeding needle.

-

The dosing volume should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).

-

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) and Treatment with this compound

This protocol outlines the induction of arthritis in DBA/1 mice and a representative treatment regimen with this compound.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

This compound dosing solution (prepared as in Protocol 1)

-

Vehicle control solution

-

Syringes and needles for immunization and oral gavage

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve bovine CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the CII solution with an equal volume of CFA.

-

-

Primary Immunization (Day 0):

-

Anesthetize mice.

-

Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a new emulsion of CII in IFA.

-

Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

-

-

Treatment Regimen:

-

Begin treatment with this compound or vehicle control on a designated day post-primary immunization (e.g., day 21, at the time of the booster, for a prophylactic study, or upon disease onset for a therapeutic study).

-

Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.

-

Continue treatment for a predetermined duration (e.g., 2-3 weeks).

-

-

Monitoring and Assessment:

-

Monitor mice daily for clinical signs of arthritis, including paw swelling and redness.

-

Score the severity of arthritis using a standardized scoring system (e.g., 0-4 scale per paw).

-

Measure paw thickness using a caliper.

-

At the end of the study, collect blood for analysis of inflammatory markers and tissues for histological evaluation of joint inflammation and damage.

-

Mandatory Visualization

Caption: Experimental workflow for testing this compound in a mouse model of collagen-induced arthritis.

Caption: Simplified signaling pathway of CCL2/CCR2 and the inhibitory action of this compound.

References

Application Notes and Protocols for MK-0812 Succinate Administration in Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of MK-0812 Succinate, a potent and selective CCR2 antagonist, in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis. The protocols detailed below are based on established methodologies and published research findings.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a valuable model for studying the pathogenesis of multiple sclerosis. A key event in EAE is the recruitment of peripheral immune cells, particularly monocytes and T cells, into the CNS, which is largely mediated by the chemokine CCL2 (also known as MCP-1) and its receptor CCR2. MK-0812 is a selective antagonist of CCR2, and its succinate salt is investigated for its therapeutic potential in mitigating neuroinflammation. By blocking the CCL2/CCR2 signaling axis, MK-0812 aims to inhibit the migration of inflammatory cells into the CNS, thereby reducing demyelination and axonal damage.

Data Presentation